4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxaldehyde group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
- 4’-Fluoro[1,1’-biphenyl]-4-carboxaldehyde
- 4’-Chloro[1,1’-biphenyl]-4-carboxaldehyde
- 4’-Bromo-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde
Uniqueness: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various synthetic and research applications .
Properties
CAS No. |
893637-43-9 |
---|---|
Molecular Formula |
C13H8ClFO |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H |
InChI Key |
BNWXKNHHZFORTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.